molecular formula C17H18N2O B6472681 4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine CAS No. 2640892-18-6

4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine

Cat. No.: B6472681
CAS No.: 2640892-18-6
M. Wt: 266.34 g/mol
InChI Key: IQNRBIPWPNFHBG-UHFFFAOYSA-N
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Description

4-{[1-(2,3-Dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine is a heterocyclic compound featuring a pyridine core linked via an oxygen atom to a 3-azetidinyl moiety, which is further substituted with a 2,3-dihydro-1H-inden-2-yl group.

Properties

IUPAC Name

4-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-2-4-14-10-15(9-13(14)3-1)19-11-17(12-19)20-16-5-7-18-8-6-16/h1-8,15,17H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNRBIPWPNFHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)N3CC(C3)OC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinones.

    Attachment of the Dihydroindenyl Group: The dihydroindenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Coupling with Pyridine: The final step involves coupling the azetidine-dihydroindenyl intermediate with a pyridine derivative using nucleophilic substitution or other suitable coupling reactions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroindenyl moiety, leading to the formation of indene derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the azetidine ring, potentially leading to the formation of piperidine or azetane derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products:

    Oxidation: Indene derivatives.

    Reduction: Piperidine or azetane derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound generally involves several key steps:

  • Formation of the Azetidine Ring : This can be achieved through cyclization reactions using appropriate precursors such as amino alcohols or azetidinones.
  • Attachment of the Dihydroindenyl Group : This step often employs Friedel-Crafts alkylation or acylation reactions.
  • Coupling with Pyridine : The final step involves coupling the azetidine-dihydroindenyl intermediate with a pyridine derivative via nucleophilic substitution or other suitable coupling methods.

Medicinal Chemistry

4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine has potential applications as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing treatments for neurological and cardiovascular conditions.

Case Study: Neurological Disorders

Research has indicated that compounds similar to 4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine may exhibit neuroprotective effects, potentially aiding in the treatment of diseases such as Alzheimer's and Parkinson's.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules, including analogs of natural products and other heterocyclic compounds. Its unique functionalities enable chemists to explore new synthetic pathways.

Example Application

One notable application is in the synthesis of novel heterocycles that possess biological activity, thereby expanding the library of compounds available for pharmaceutical research.

Biological Studies

The compound can be utilized in biological studies to investigate its interactions with enzymes or receptors. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic effects.

Industrial Applications

Beyond academic research, this compound may find utility in industrial applications such as agrochemicals or materials science due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The dihydroindenyl and azetidine moieties may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indenyl or Aromatic Substitutions

Compound S6 (4-((2,3-Dihydro-1H-inden-2-yl)oxy)-4-oxobutanoic acid)
  • Structure : Features a succinic acid linker between the indenyl group and a carboxylic acid.
  • Synthesis : Prepared via succinylation of 2,3-dihydro-1H-inden-2-ol using succinic anhydride and DMAP in dichloromethane (94% yield) .
  • Key Differences : Lacks the azetidine-pyridine system, instead employing a flexible ester-carboxylic acid chain. This likely reduces membrane permeability compared to the target compound.
GDC-0879 (B-Raf Kinase Inhibitor)
  • Structure : Contains a pyridine ring and dihydroindenyl group but linked via a pyrazole-hydroxylamine moiety.
  • Biological Activity: Potent B-Raf inhibitor (IC₅₀ = 3.06 µM for pMEK1 inhibition in A375 melanoma xenografts) .
Ethyl (2R)-2-([4,4'-(2,3-Dihydro-1H-inden-2-yl)-5-methyl-1H-pyrrol-2-yl]phenyl)oxy)-3-phenylpropanoate
  • Structure: Combines indenyl, pyrrole, and phenylpropanoate groups.
  • Synthesis : Derived from 2,3-dihydro-1H-inden-2-ylamine via multi-step coupling (40% yield) .
  • Key Differences : Pyrrole rings (5-membered) vs. azetidine (4-membered) may influence conformational rigidity and binding kinetics.

Functional Group and Pharmacophore Analysis

Compound Core Structure Key Functional Groups Biological Target
Target Compound Pyridine-azetidine-indenyl Azetidine, ether linkage Not explicitly reported
S6 Succinic acid-indenyl Ester, carboxylic acid Anti-inflammatory
GDC-0879 Pyridine-pyrazole-indenyl Hydroxyimine, pyrazole B-Raf kinase
Ethyl derivative (Example 97) Pyrrole-indenyl-phenyl Pyrrole, ester, phenylpropanoate Tyrosine phosphatase

Key Observations :

  • Azetidine vs. Pyrrole : Azetidine’s smaller ring size may enhance metabolic stability compared to pyrrole derivatives .

Research Findings and Implications

  • Structural Advantages : The azetidine ring in the target compound may confer improved solubility and bioavailability compared to bulkier analogues like GDC-0879 .
  • Unresolved Questions : The absence of direct pharmacological data for the target compound necessitates further studies to elucidate its biological targets and potency.
  • Crystallographic Tools : Structural characterization of similar compounds often employs SHELXL and OLEX2 for refinement, suggesting these tools could be applied to the target compound .

Biological Activity

4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine is a synthetic organic compound with potential applications in medicinal chemistry. Its structure includes a pyridine ring, an azetidine moiety, and a dihydroindenyl group, which may contribute to its biological activity. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 4-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxypyridine. Its molecular formula is C17H18N2OC_{17}H_{18}N_2O, and it has a molecular weight of 282.34 g/mol. The compound features several functional groups that may influence its biological interactions.

The biological activity of 4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine primarily involves interactions with various biological targets such as enzymes and receptors. The azetidine and dihydroindenyl moieties are likely to enhance binding affinity and specificity, potentially modulating the activity of key biological pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that derivatives with azetidine rings demonstrate significant activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . Although specific data on 4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine is limited, its structural analogs suggest potential efficacy in combating infections.

Anticancer Potential

The compound's structural features may also confer anticancer properties. Some studies have reported that related azetidine derivatives exhibit cytotoxic effects against cancer cell lines . The mechanism often involves the induction of apoptosis in cancer cells, suggesting that 4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine could be explored for similar therapeutic applications.

Study on Antimicrobial Efficacy

In a comparative study evaluating the antimicrobial efficacy of various azetidine derivatives, it was found that certain compounds significantly inhibited the growth of resistant bacterial strains at concentrations as low as 0.22 μg/mm² . While specific data for 4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine were not available, the findings underscore the potential for similar compounds to serve as effective antimicrobial agents.

Research on Anticancer Activity

A study investigating the anticancer effects of azetidine derivatives revealed that specific compounds induced a tumor growth suppression rate of over 100% in xenograft models . This highlights the need for further exploration into the anticancer potential of 4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine.

Data Table: Biological Activity Overview

Activity Type Description Reference
AntimicrobialPotential activity against Staphylococcus aureus
AnticancerInduces apoptosis in cancer cell lines
MechanismModulates enzyme/receptor activity

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